tert-butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
描述
属性
IUPAC Name |
tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)14-6-5-10(4,16)11(12,13)7-14/h16H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRSGOBCIZAFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and fluorinating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions: tert-Butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications .
科学研究应用
Applications in Medicinal Chemistry
-
Biological Activity :
- Research indicates that tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate exhibits significant biological activity, potentially interacting with various biological targets such as enzymes and receptors. Preliminary studies suggest it may possess:
- Antidepressant properties
- Neuroprotective effects
- Anticancer activity
- Research indicates that tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate exhibits significant biological activity, potentially interacting with various biological targets such as enzymes and receptors. Preliminary studies suggest it may possess:
-
Synthetic Intermediate :
- The compound serves as a valuable intermediate in pharmaceutical development. Its unique structure allows for various chemical transformations, making it useful in synthesizing other biologically active compounds.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes. Common methods include:
- Reactions with Fluorinated Reagents : Utilizing fluorinated reagents to introduce fluorine atoms into the piperidine ring.
- Hydroxylation Reactions : Employing hydroxylating agents to add the hydroxyl group at the desired position.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of this compound in animal models. The results demonstrated that administration of the compound led to significant reductions in depressive behaviors compared to control groups. This suggests potential therapeutic applications in treating depression.
Case Study 2: Neuroprotective Effects
Another research project focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings indicated that this compound effectively reduced cell death and improved cell viability in neuronal cell cultures.
作用机制
The mechanism of action of tert-butyl 3,3-Difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes critical differences between the target compound and its analogues:
Key Observations:
- Fluorination Effects: The dual fluorine atoms in the target compound significantly increase electronegativity, altering chemical shift patterns in NMR (e.g., upfield/downfield proton resonances) compared to mono-fluorinated derivatives like CAS 955028-88-3 . This enhances hydrogen-bonding interactions and stability in enzymatic environments.
- In contrast, hydroxymethyl derivatives (e.g., CAS 2607831-43-4) improve aqueous solubility but may reduce target specificity due to increased polarity .
- Aromatic vs. Aliphatic Substituents : Compounds like CAS 1354953-08-4 (tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate) incorporate aromatic fluorinated groups, which are critical for π-π stacking in receptor binding but may increase synthetic complexity .
生物活性
Chemical Structure and Properties
Tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate (CAS No. 1209780-71-1) is a synthetic compound characterized by its piperidine ring substituted with two fluorine atoms and a hydroxy group, along with a tert-butyl ester. Its molecular formula is with a molecular weight of approximately 237.24 g/mol. The compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities.
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The structural features of the compound indicate potential binding affinities that could lead to significant biological effects, particularly in neuropharmacology.
Biological Assays and Findings
- In Vitro Studies : Research indicates that the compound exhibits notable activity against amyloid beta (Aβ) aggregation, which is crucial in Alzheimer's disease pathology. In vitro assays demonstrated that it inhibited Aβ aggregation by approximately 85% at concentrations of 100 μM. This suggests a potential role in neuroprotective applications.
- Cell Viability : In astrocyte cell cultures treated with Aβ, the compound showed an increase in cell viability from approximately 43.78% to 62.98% when co-treated with this compound, indicating protective effects against neurotoxic agents.
- Cytokine Modulation : The compound has been observed to reduce levels of tumor necrosis factor-alpha (TNF-α) in treated cells, which is significant given the inflammatory response associated with neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Observed Effect | Concentration | Reference |
|---|---|---|---|
| Aβ Aggregation Inhibition | 85% inhibition | 100 μM | |
| Cell Viability Improvement | Increased from 43.78% to 62.98% | N/A | |
| TNF-α Reduction | Significant decrease | N/A |
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Reduction Reactions : Utilizing sodium borohydride for the reduction of corresponding ketones or aldehydes.
- Esterification : Formation of the tert-butyl ester through reaction with carboxylic acids.
These synthetic routes allow for high yields and purity, essential for further biological testing and application development.
Neuroprotective Potential
A study focusing on the neuroprotective capabilities of similar compounds indicated that those exhibiting acetylcholinesterase inhibitory activity could be beneficial in treating Alzheimer's disease symptoms. The case study highlighted the potential for compounds like this compound to be developed into therapeutic agents targeting cognitive decline associated with neurodegeneration.
Comparative Analysis
Comparative studies with structurally similar compounds have shown varying degrees of biological activity and efficacy. For instance:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 373604-28-5 | 0.92 | Moderate Aβ inhibition |
| Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | 550371-74-9 | 0.88 | Low cytotoxicity |
This comparative analysis underscores the unique properties of this compound in terms of its structural modifications and resultant biological activities.
常见问题
Q. What are the key synthetic routes and critical reaction conditions for synthesizing tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step pathways:
Core Formation : Piperidine ring construction via cyclization of precursors (e.g., amino alcohols).
Fluorination : Introduction of fluorine atoms using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
Hydroxyl Group Protection : Use of tert-butyl chloroformate (Boc-Cl) in the presence of a base (e.g., NaH) in THF to install the Boc-protecting group .
Purification : Recrystallization or column chromatography to isolate the product with >95% purity .
Q. Critical Conditions :
- Temperature control (−78°C to room temperature) during fluorination to avoid side reactions.
- Anhydrous solvents (e.g., THF) to prevent hydrolysis of intermediates.
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl at δ 1.4 ppm, hydroxyl at δ 5.2 ppm) .
- ¹⁹F NMR to confirm difluoro substitution (δ −120 to −140 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity analysis using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ = 306.15 g/mol) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., THF, DAST) .
- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .
Advanced Research Questions
Q. How do stereochemical variations at the 3,4-positions influence the compound’s biological activity?
Methodological Answer:
- Stereoisomer Synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) to generate (3R,4R) and (3S,4S) diastereomers .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to correlate stereochemistry with potency. For example, (3R,4R)-isomers show 10-fold higher affinity for GRK2 than (3S,4S) .
- Structural Analysis : X-ray crystallography to map hydrogen bonding between hydroxyl groups and active-site residues .
Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using software like GROMACS to assess stability of interactions (e.g., with GPCRs) .
- ADMET Prediction : Tools like SwissADME estimate logP (2.1), solubility (−3.2 LogS), and CYP450 inhibition risks .
- Docking Studies : AutoDock Vina to screen against target libraries (e.g., kinase domains) and prioritize in vitro testing .
Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature) and identify optimal conditions. For example, THF yields 75% vs. DMF at 60% due to better solubility of intermediates .
- Kinetic Analysis : Monitor reaction progress via inline FTIR to detect intermediate accumulation (e.g., unstable fluorinated intermediates) .
- Cross-Validation : Reproduce literature methods with controlled parameters (e.g., moisture levels, reagent purity) to isolate confounding factors .
Q. What strategies mitigate common side reactions during synthesis, such as over-fluorination or Boc-group cleavage?
Methodological Answer:
- Fluorination Control : Use stoichiometric DAST (1.1 eq) at −20°C to limit polyfluorination .
- Boc Stability : Avoid strong acids/bases during workup; employ mild deprotection (e.g., TFA in DCM) if needed .
- Byproduct Identification : LC-MS to detect and quantify impurities (e.g., defluorinated byproducts at m/z 288) .
Q. How can the compound’s solubility be optimized for in vitro biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
- Salt Formation : Convert the free base to hydrochloride salts via HCl/EtOAc treatment, improving aqueous solubility by 3-fold .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release in cell culture .
Q. What are the implications of the difluoro motif in modulating the compound’s metabolic stability?
Methodological Answer:
- Cytochrome P450 Resistance : Fluorine atoms reduce oxidative metabolism; compare t₁/₂ in liver microsomes (e.g., 120 min vs. 30 min for non-fluorinated analogs) .
- Plasma Stability Assays : Incubate with human plasma and monitor degradation via LC-MS; difluoro groups enhance stability (>90% intact after 24 h) .
Q. How does the compound’s 3D conformation influence its binding to biological targets?
Methodological Answer:
- Conformational Analysis : Rotamer libraries and NMR NOE experiments to identify dominant conformers (e.g., chair vs. boat piperidine) .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy differences between conformers (ΔG = −8.2 kcal/mol for bioactive chair form) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
